REACTION_SMILES
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[Al+3:16].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[nH:1]1[cH:2][c:3]([CH2:6][CH2:7][C:8](=[O:9])[O:10][CH2:11][CH2:12][CH2:13][CH3:14])[cH:4][cH:5]1>>[nH:1]1[cH:2][c:3]([CH2:6][CH2:7][CH2:8][OH:9])[cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOC(=O)CCc1cc[nH]c1
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Name
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Type
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product
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Smiles
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OCCCc1cc[nH]c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |